N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a triazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide typically involves multiple steps. The process starts with the preparation of the cyclohexene derivative, followed by the introduction of the triazole and thiazole rings through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molecules with cyclohexene, triazole, and thiazole rings, such as:
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- Ethanone, 1-(1-cyclohexen-1-yl)-
Uniqueness
What sets N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H24N6OS |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(1,2,4-triazol-4-ylmethyl)anilino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6OS/c28-20(22-11-10-16-4-2-1-3-5-16)19-13-29-21(26-19)25-18-8-6-17(7-9-18)12-27-14-23-24-15-27/h4,6-9,13-15H,1-3,5,10-12H2,(H,22,28)(H,25,26) |
InChI Key |
KGFZWHARWKUBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)CN4C=NN=C4 |
Origin of Product |
United States |
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